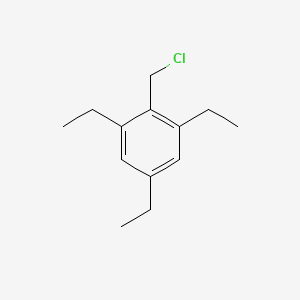

2,4,6-Triethylbenzyl chloride

Description

2,4,6-Trimethylbenzyl chloride (α²-chloroisodurene) is a substituted benzyl chloride characterized by three methyl groups at the 2-, 4-, and 6-positions of the benzene ring and a chloromethyl (-CH₂Cl) group at the 1-position. Its synthesis via chloromethylation of mesitylene was first reported by Sommelet in 1913 . The compound is a waxy solid with a low melting point (37 °C) and has been characterized using infrared (IR) spectroscopy , nuclear magnetic resonance (NMR) , and X-ray crystallography .

The X-ray crystal structure (determined at 93 K) reveals two independent molecules per asymmetric unit in a triclinic crystal system (space group P-1). Key structural features include a C-Cl bond length of 1.83 Å, which is atypically long compared to other benzyl chlorides, and a torsion angle of ~90° between the C-Cl bond and the aromatic ring plane due to steric hindrance from the 2,6-dimethyl groups .

Properties

Molecular Formula |

C13H19Cl |

|---|---|

Molecular Weight |

210.74 g/mol |

IUPAC Name |

2-(chloromethyl)-1,3,5-triethylbenzene |

InChI |

InChI=1S/C13H19Cl/c1-4-10-7-11(5-2)13(9-14)12(6-3)8-10/h7-8H,4-6,9H2,1-3H3 |

InChI Key |

NXWILBDICKPUGG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C(=C1)CC)CCl)CC |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Geometric Parameters of Selected Substituted Benzyl Chlorides

*C-Cl bond length in benzoyl chloride derivatives is typically shorter due to resonance stabilization.

Key Observations:

C-Cl Bond Length : The C-Cl bond in 2,4,6-trimethylbenzyl chloride (1.83 Å) is longer than in benzyl chloride (1.79 Å) and other analogs, attributed to steric strain from the 2,6-dimethyl groups .

Torsion Angle : The near-perpendicular orientation of the CH₂Cl group in 2,4,6-trimethylbenzyl chloride contrasts sharply with planar conformations in less hindered analogs (e.g., benzyl chloride). This steric effect reduces conjugation between the aromatic ring and the CH₂Cl group .

Symmetry Effects : Compounds like 1,3,5-tris(chloromethyl)benzene exhibit multiple independent CH₂Cl geometries due to crystallographic symmetry, whereas 2,4,6-trimethylbenzyl chloride lacks such symmetry .

Physicochemical and Reactivity Comparisons

Reactivity Trends:

- Steric Effects : The bulky 2,4,6-trimethyl groups in 2,4,6-trimethylbenzyl chloride hinder nucleophilic substitution (SN₂) reactions compared to benzyl chloride .

- Electronic Effects : Methoxy-substituted analogs (e.g., 3,4,5-trimethoxybenzyl chloride) exhibit enhanced electron-donating effects, altering reactivity in electrophilic aromatic substitution .

Spectroscopic Comparisons

- NMR: The ¹H NMR spectrum of 2,4,6-trimethylbenzyl chloride shows distinct upfield shifts for the methyl groups (δ ~2.3 ppm) and a singlet for the CH₂Cl protons (δ ~4.6 ppm) . In contrast, 1,3-bis(chloromethyl)benzene exhibits split signals due to non-equivalent CH₂Cl groups .

- IR : The C-Cl stretching frequency in 2,4,6-trimethylbenzyl chloride (~650 cm⁻¹) is lower than in benzyl chloride (~680 cm⁻¹), consistent with its longer bond length .

Notes on Data Limitations

Structural and reactivity data for triethyl-substituted analogs are absent in the literature reviewed.

Crystallographic Data Gaps : While 2,4,6-trimethylbenzyl chloride’s structure is well-documented, comparable data for higher homologs (e.g., 2,4,6-triethylbenzyl chloride) are unavailable, limiting direct comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.